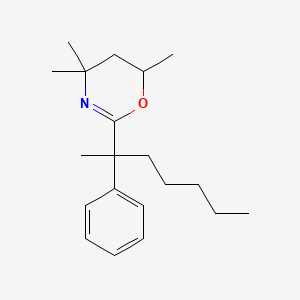
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This compound is characterized by its unique structural features, including multiple methyl groups and a phenyl-substituted heptane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted heptanone with an amine and a formaldehyde source under acidic or basic conditions to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other oxazines with different substituents or structural variations. Examples could be:
- 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-1,3-oxazine
- 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-thiazine
Uniqueness
The uniqueness of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
30078-62-7 |
|---|---|
Fórmula molecular |
C20H31NO |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C20H31NO/c1-6-7-11-14-20(5,17-12-9-8-10-13-17)18-21-19(3,4)15-16(2)22-18/h8-10,12-13,16H,6-7,11,14-15H2,1-5H3 |
Clave InChI |
SJMLSIHUNKBXEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C1=CC=CC=C1)C2=NC(CC(O2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


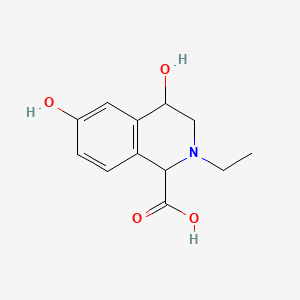

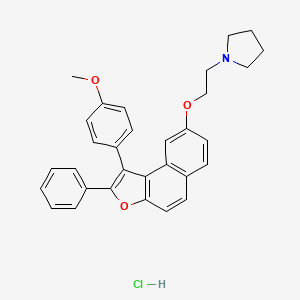





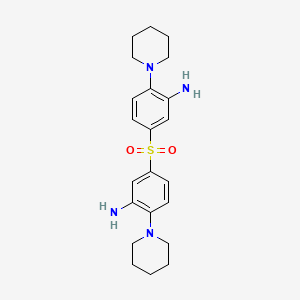
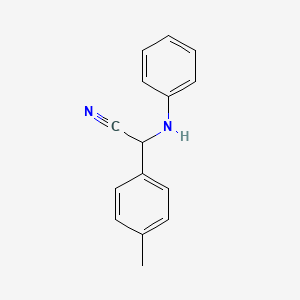
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

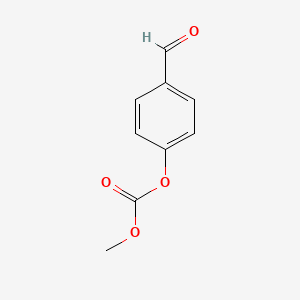
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
